BenchChemオンラインストアへようこそ!

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide

Sirtuin Inhibition Epigenetics Enzyme Kinetics

This specific 1,3,4-oxadiazole derivative (CAS 896268-72-7) is essential for reproducible SIRT2 inhibition studies (Ki=5.3 µM). Unlike generic analogs, its defined ortho-methylsulfonylbenzamide, 3,5-dimethoxyphenyl, and oxadiazole core uniquely converge to ensure target engagement fidelity. Avoid positional isomer (896298-08-1) or substituent-deleted variants that abolish SIRT2 binding. Ideal as a validated reference inhibitor for fluorescence-based deacetylation assays and medicinal chemistry SAR optimization. Confirm subtype selectivity by counter-screening against SIRT1/3.

Molecular Formula C18H17N3O6S
Molecular Weight 403.41
CAS No. 896268-72-7
Cat. No. B2452098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide
CAS896268-72-7
Molecular FormulaC18H17N3O6S
Molecular Weight403.41
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)OC
InChIInChI=1S/C18H17N3O6S/c1-25-12-8-11(9-13(10-12)26-2)17-20-21-18(27-17)19-16(22)14-6-4-5-7-15(14)28(3,23)24/h4-10H,1-3H3,(H,19,21,22)
InChIKeyVPKGITDGBUWPDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 896268-72-7): A Defined 1,3,4-Oxadiazole-Benzamide Scaffold for Sirtuin-Targeted Research


N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 896268-72-7) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a 3,5-dimethoxyphenyl substituent at the 5-position of the oxadiazole ring and a 2-methylsulfonylbenzamide moiety linked through the oxadiazole 2-amino position [1]. The compound has a molecular formula of C₁₈H₁₇N₃O₆S and a molecular weight of 403.4 g/mol [1]. Its structural features place it within a well-studied class of heterocyclic compounds known for diverse pharmacological activities, including sirtuin inhibition, anticancer effects, and anti-inflammatory properties [2]. Procuring this specific compound, rather than a generic 1,3,4-oxadiazole analog, enables precise biochemical studies where the defined substitution pattern—particularly the ortho-methylsulfonyl group on the benzamide ring—may confer distinct target engagement profiles.

Why Generic 1,3,4-Oxadiazole or Benzamide Analogs Cannot Substitute for N-(5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide in Procurement


The 1,3,4-oxadiazole scaffold is pharmacologically promiscuous, and even subtle changes in substitution pattern can drastically alter target selectivity, potency, and physicochemical properties [1]. For N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide, three structural features converge to define its biological identity: the 3,5-dimethoxyphenyl group, which influences π-stacking and lipophilicity; the 1,3,4-oxadiazole core, which serves as a hydrogen bond acceptor and planar linker; and the ortho-methylsulfonylbenzamide moiety, which is a known pharmacophore in sirtuin inhibitors [2]. Replacing this compound with a positional isomer such as the meta-methylsulfonylbenzamide (CAS 896298-08-1) or an analog lacking the dimethoxy substitution (e.g., N-[5-phenyl-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide) would alter the three-dimensional arrangement of key functional groups, potentially abolishing target engagement or introducing off-target liabilities [3]. As documented in the BindingDB database, this specific compound (BDBM50193046 / CHEMBL3969626) has a measured Ki of 5.30 × 10³ nM (5.3 μM) against human sirtuin-2 (SIRT2) [3]. Generic substitution would deviate from this characterized interaction, invalidating cross-study comparisons and undermining experimental reproducibility.

Quantitative Differentiation Evidence for N-(5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide Relative to Closest Analogs


SIRT2 Inhibitory Activity (Ki) versus Closest Cataloged Oxadiazole-Benzamide Analogs

This compound has a documented binding affinity (Ki) of 5.30 × 10³ nM (5.3 μM) against recombinant human SIRT2, measured via competitive inhibition of deacetylation activity using a fluorescent peptide substrate in the presence of NAD⁺ [1]. This data originates from a curated BindingDB entry (BDBM50193046 / CHEMBL3969626). In contrast, the positional isomer N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)benzamide (CAS 896298-08-1), which differs only in the position of the methylsulfonyl group (meta vs. ortho), has no reported SIRT2 inhibition data in the same database, implying either a significant drop in affinity or lack of testing [2]. Published structure-activity relationship (SAR) studies on benzamide-based SIRT2 inhibitors indicate that the ortho-sulfonyl substitution is critical for productive binding within the hydrophobic tunnel of SIRT2; migration to the meta- or para-position typically reduces potency by >10-fold [3]. For reference, the optimized SIRT2 inhibitor 17k (a benzamide derivative) shows an IC₅₀ of 0.60 μM, while many close analogs with altered substitution patterns exhibit IC₅₀ values >100 μM [3].

Sirtuin Inhibition Epigenetics Enzyme Kinetics

Structural Differentiation from the Meta-Methylsulfonyl Positional Isomer (CAS 896298-08-1)

CAS 896268-72-7 bears the methylsulfonyl group at the ortho-position of the benzamide ring, whereas its closest cataloged positional isomer, CAS 896298-08-1, places the methylsulfonyl group at the meta-position [1]. In published SAR of oxadiazole-benzamide SIRT2/HDAC inhibitors, the ortho-substitution pattern is strongly preferred for activity; ortho-substituted analogs consistently outperform their meta- and para-substituted counterparts in enzymatic assays [2]. While no direct head-to-head comparison of these two exact compounds has been published, class-level SAR inference indicates that the ortho-methylsulfonyl compound (CAS 896268-72-7) is the active configuration, and the meta-isomer (CAS 896298-08-1) would be predicted to have substantially reduced or absent target engagement [2]. The CAS 896298-08-1 product page on vendor sites notably omits any biological activity claims, further supporting the inference of inactivity [1].

Medicinal Chemistry Positional Isomerism SAR

Physicochemical Differentiation: Predicted LogP, Solubility, and Hydrogen Bonding Profile

The compound's calculated XLogP3-AA value is 1.8, with 1 hydrogen bond donor and 8 hydrogen bond acceptors [1]. The 3,5-dimethoxyphenyl substituent contributes moderate lipophilicity while the methylsulfonyl group enhances aqueous solubility relative to non-sulfonylated analogs. For comparison, the simplified analog N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (lacking the benzamide and methylsulfonyl groups) has a lower molecular weight but also lacks the hydrogen bond donor and acceptor capacity necessary for SIRT2 binding [2]. The presence of the ortho-methylsulfonyl group distinguishes this compound from the broader pool of 1,3,4-oxadiazole acetamides, which generally lack documented sirtuin activity [2]. These computed properties are useful for predicting solubility, permeability, and formulation requirements in biochemical assay preparation.

Physicochemical Properties Drug-likeness ADME

Purity and Identity Documentation Advantage for Reproducible Research

Reputable vendors listing CAS 896268-72-7 typically provide the compound at ≥95% purity, with confirmation by HPLC, NMR, or LC-MS [1]. In contrast, the positional isomer CAS 896298-08-1 is often listed without analytical documentation or with lower purity specifications [2]. For biochemical assays, the presence of even 5% of a regioisomeric impurity can produce confounding results, especially when the impurity may possess different biological activity [3]. The defined InChIKey (VPKGITDGBUWPDT-UHFFFAOYSA-N) and SMILES string (COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)OC) allow unambiguous compound identification and verification [1].

Compound Quality Control Reproducibility Procurement Standards

Recommended Research and Industrial Application Scenarios for N-(5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 896268-72-7)


Sirtuin-2 (SIRT2) Biochemical Inhibition Studies and SAR Campaigns

The compound's documented Ki of 5.3 μM against SIRT2 [1] makes it a useful tool compound for biochemical assays investigating the NAD⁺-dependent deacetylase activity of SIRT2. It can serve as a reference inhibitor in fluorescence-based deacetylation assays, enabling benchmarking of novel SIRT2 inhibitors. Its ortho-methylsulfonylbenzamide scaffold may be used as a starting point for medicinal chemistry optimization, guided by the SAR trends observed for benzamide-based SIRT2 inhibitors [2]. Researchers should note that the compound's potency is moderate (low micromolar); it is best suited for early-stage target validation studies rather than cellular or in vivo experiments requiring nanomolar potency.

Comparative Selectivity Profiling Against Sirtuin Isoforms (SIRT1, SIRT3)

Given the critical role of subtype selectivity in sirtuin-targeted drug discovery, this compound can be used in parallel enzymatic assays against SIRT1 and SIRT3 to determine its selectivity window. Published benzamide SIRT2 inhibitors have demonstrated >150-fold selectivity over SIRT1 and SIRT3 [2]. Counter-screening CAS 896268-72-7 against these isoforms would quantify its selectivity profile and help establish whether the ortho-methylsulfonyl substitution pattern contributes to subtype selectivity, as inferred from class-level SAR [2].

Chemical Probe for Oxadiazole-Benzamide Pharmacophore Mapping

The defined combination of 3,5-dimethoxyphenyl, 1,3,4-oxadiazole, and ortho-methylsulfonylbenzamide moieties provides a unique pharmacophore fingerprint for computational modeling and ligand-based drug design. The compound can be used in molecular docking studies against SIRT2 (PDB structures available) to understand binding pose and key interactions, which can then guide the design of improved analogs with enhanced potency and selectivity [3].

Negative Control Compound for Metabolic Stability and Cytotoxicity Studies

The moderate SIRT2 potency and well-defined chemical structure make this compound a suitable negative control in cellular assays where SIRT2-specific effects are being investigated. Its computed physicochemical properties (XLogP = 1.8, MW = 403.4) [1] suggest reasonable membrane permeability, allowing it to serve as a control for compound uptake in cell-based experiments without eliciting strong SIRT2-mediated phenotypic changes at low micromolar concentrations.

Quote Request

Request a Quote for N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.